molecular formula C57H103N16Na5O28S5 B8101698 Colistin methanesulfonate sodium salt

Colistin methanesulfonate sodium salt

Cat. No. B8101698
M. Wt: 1735.8 g/mol
InChI Key: KTSAXLCYYZSLAY-UHFFFAOYSA-I
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Description

Colistin methanesulfonate sodium salt is a useful research compound. Its molecular formula is C57H103N16Na5O28S5 and its molecular weight is 1735.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Colistin methanesulfonate sodium salt is used as an inactive prodrug for colistin, particularly in treating infections by multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Significant advances in understanding its chemistry, pharmacokinetics, and pharmacodynamics have been made, enabling scientifically based dosing suggestions for various categories of critically ill patients (Bergen et al., 2012).

Treatment of Central Nervous System Infections

Colistin methanesulfonate is used in treating central nervous system infections caused by multidrug-resistant Gram-negative bacteria. Its application via intraventricular or intrathecal administration is supported by clinical and experimental data, with recommendations based on available evidence (Imberti et al., 2014).

Pharmacokinetics in Continuous Venovenous Hemodiafiltration

Studies have focused on the pharmacokinetics of colistin methanesulfonate in critically ill patients, particularly those undergoing continuous venovenous hemodiafiltration. This research is crucial for optimizing its use as a last-line defense against multidrug-resistant bacteria in such sensitive cases (Li et al., 2005).

Population Pharmacokinetics

Population pharmacokinetics studies have been conducted to optimize dosage regimens in critically ill patients. These studies highlight the importance of understanding inter-study discrepancies in colistin plasma concentration and pharmacokinetics parameter estimates due to various factors (Zabidi et al., 2021).

Pulmonary Administration

Research on the pulmonary administration of colistin methanesulfonate shows its effectiveness in treating multidrug-resistant Gram-negative pulmonary infections. Studies using large-animal models have been crucial in understanding its pharmacokinetics in plasma and epithelial lining fluid following different routes of administration (Landersdorfer et al., 2016).

Pharmacodynamic Properties in Cystic Fibrosis

The pharmacodynamic properties of colistin and colistin methanesulfonate against Pseudomonas aeruginosa isolates from cystic fibrosis patients have been a significant area of research. This includes studying MICs, time-kill kinetics, and postantibiotic effect against mucoid and nonmucoid strains (Li et al., 2001).

properties

IUPAC Name

pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSAXLCYYZSLAY-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H103N16Na5O28S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1735.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HOSO2Me-DL-Dab(1)-DL-Leu-DL-Leu-DL-Dab(MeSO3H)-DL-Dab(MeSO3H)-DL-xiThr-(2).Unk-DL-Dab(MeSO3H)-DL-xiThr-DL-Dab(MeSO3H)-DL-Dab(2)-(1).5Na+

Citations

For This Compound
5
Citations
J Li, RL Nation - Clinical infectious diseases, 2006 - academic.oup.com
To the Editor—Recently, there has been substantial rekindled interest in polymyxins (mainly polymyxin B and colistin; colistin will be used as the representative in this letter), which were …
Number of citations: 70 academic.oup.com
J Li, K Coulthard, RL Nation - Polymyxin Antibiotics: From Laboratory …, 2019 - Springer
Two different labelling conventions for the contents of colistin methanesulfonate (ie colistin base activity [CBA] and international unit [IU]) are used in different parts of the world, and …
Number of citations: 12 link.springer.com
B Jansson, M Karvanen, O Cars, D Plachouras… - … of pharmaceutical and …, 2009 - Elsevier
… Colistin sulfate salt and colistin methanesulfonate sodium salt were purchased from Sigma Chemicals (St. Louis, MO, USA). Acetonitrile (ACN) (LiChrosolve, gradient grade), …
Number of citations: 120 www.sciencedirect.com
C Antachopoulos, M Karvanen, E Iosifidis… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… CMS controls in the range of 0.25 to 18.5 μg/ml (colistin methanesulfonate sodium salt; Sigma- Aldrich, St. Louis, MO) were analyzed together with the study samples, and the interday …
Number of citations: 80 journals.asm.org
J Picot - Septic Shock Methods and Protocols, 2000 - Springer
The human airway is normally kept sterile despite continual exposure to airborne pathogens. This is achieved by host defense mechanisms that exist to prevent adherence, colonization…
Number of citations: 1 link.springer.com

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